molecular formula C19H19N5O2 B2482176 4-Phenyl-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butan-1-one CAS No. 1323775-58-1

4-Phenyl-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butan-1-one

Cat. No.: B2482176
CAS No.: 1323775-58-1
M. Wt: 349.394
InChI Key: BHJLRWNYAKOTSA-UHFFFAOYSA-N
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Description

4-Phenyl-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butan-1-one (CAS Number: 1324678-74-1) is a synthetic organic compound with a molecular formula of C19H19N5O2 and a molecular weight of 349.4 g/mol . This complex molecule is built on a multifaceted heterocyclic scaffold, integrating an azetidin-2-one (beta-lactam) ring, a 1,2,4-oxadiazole unit, and a pyrimidine group. The 1,2,4-oxadiazole moiety is known for its bioisosteric properties, often serving as a stable equivalent for ester and amide functional groups in medicinal chemistry, which can enhance a compound's metabolic stability . Furthermore, the azetidine ring is a common structural feature in compounds with demonstrated immunostimulating and antimicrobial activities . While the specific biological activity and mechanism of action for this compound require further experimental investigation, its sophisticated structure makes it a promising candidate for exploration in various research fields. Potential applications include serving as a key intermediate in organic synthesis and medicinal chemistry campaigns, particularly in the development of novel pharmacologically active molecules. It may also be investigated for its potential interactions with biological targets commonly associated with its constituent heterocycles, such as enzymes or receptors. Researchers are encouraged to conduct their own thorough characterization and biological profiling to fully elucidate its utility. This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-phenyl-1-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c25-16(9-4-8-14-6-2-1-3-7-14)24-12-15(13-24)19-22-18(23-26-19)17-20-10-5-11-21-17/h1-3,5-7,10-11,15H,4,8-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJLRWNYAKOTSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCCC2=CC=CC=C2)C3=NC(=NO3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Phenyl-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butan-1-one, with the CAS number 1323775-58-1 and molecular formula C19H19N5O2C_{19}H_{19}N_{5}O_{2}, is a compound of interest due to its potential biological activities. This article synthesizes available data on its biological activity, particularly focusing on antimicrobial properties, cytotoxicity, and molecular interactions.

PropertyValue
Molecular FormulaC19H19N5O2C_{19}H_{19}N_{5}O_{2}
Molecular Weight349.4 g/mol
CAS Number1323775-58-1

Biological Activity Overview

The compound exhibits notable biological activities primarily attributed to the presence of the pyrimidine and oxadiazole moieties, which are known for their pharmacological significance.

Antimicrobial Activity

Research indicates that derivatives containing the 1,3,4-oxadiazole ring show promising antimicrobial properties. A study highlighted that compounds with this structure exhibit significant activity against various bacterial strains:

  • Antitubercular Activity : Compounds similar to those derived from 1,3,4-oxadiazoles have shown effectiveness against Mycobacterium tuberculosis. For instance, a related compound demonstrated an IC90 value of approximately 4.00 μM against M. tuberculosis .
  • Broad-Spectrum Antimicrobial Effects : Studies have reported that oxadiazole derivatives can effectively inhibit Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The binding affinity of these compounds to bacterial proteins suggests a mechanism involving disruption of essential metabolic pathways .

Cytotoxicity Studies

In vitro cytotoxicity evaluations have shown that certain derivatives of oxadiazole compounds are non-toxic to human cells at effective antimicrobial concentrations. For example, compounds with IC50 values ranging from 1.35 to 2.18 μM were tested on HEK-293 cells and exhibited low cytotoxicity, indicating their potential for therapeutic applications without significant side effects .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and proteins involved in microbial metabolism:

Molecular Docking Studies

Molecular docking studies reveal that this compound can effectively bind to the active sites of critical enzymes in bacteria, such as enoyl reductase (InhA), which is pivotal in fatty acid biosynthesis. The inhibition of this enzyme leads to disruptions in cell wall synthesis and ultimately cell lysis .

Case Studies

Several case studies have documented the synthesis and evaluation of similar compounds:

  • Study by Dhumal et al. (2016) : Investigated a series of oxadiazole derivatives for antitubercular activity. The most active compounds were shown to inhibit Mycobacterium bovis BCG effectively .
  • Research by Paruch et al. (2020) : Focused on optimizing oxadiazole derivatives for improved antibacterial activity against resistant strains like MRSA. The study identified several promising candidates for further development .

Comparison with Similar Compounds

Key Features:

  • Oxadiazole substituent : Isopropyl group at position 3 (vs. pyrimidin-2-yl in the target compound).
  • Linker: Propanamide chain instead of the azetidine-butanone system.
  • Pyrimidine substitution : 4-(1-methyl-1H-pyrazol-4-yl) group at position 2.

    Data:

Property Value Reference
Molecular Weight (Da) 342.2
Synthetic Yield 47%

Comparison :

  • However, the absence of the phenyl group could limit hydrophobic interactions.
  • The isopropyl substituent on oxadiazole is less polar than the pyrimidin-2-yl group, possibly altering target selectivity .

Piperidine-Based Oxadiazole Derivatives ()

Example Compounds:

1-[4-(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidin-1-yl]butan-1-one

Phenyl-[4-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidin-1-yl]methanone

Key Features:

  • Central ring : 6-membered piperidine (vs. 4-membered azetidine in the target compound).
  • Oxadiazole substitution : Pyridin-4-yl group (vs. pyrimidin-2-yl).
  • Linker : Methoxy-piperidine bridge (vs. direct azetidine attachment).

Comparison :

Pyrido-Pyrimidinone Derivatives ()

Example Compounds:

2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

2-(1,3-Benzodioxol-5-yl)-7-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one

Key Features:

  • Substituents : 1,3-Benzodioxol-5-yl and piperazine derivatives.

Comparison :

  • The absence of oxadiazole/azetidine motifs suggests divergent biological targets (e.g., kinase inhibition vs. ion channel modulation).
  • The benzodioxole group enhances metabolic stability but may introduce steric bulk .

Critical Analysis of Divergences

  • Ring Strain vs. Stability : The azetidine core in the target compound introduces strain, which may enhance binding kinetics but complicate synthesis compared to piperidine derivatives .
  • Substituent Effects : Pyrimidin-2-yl on oxadiazole (target) offers dual hydrogen-bonding sites, unlike isopropyl () or pyridin-4-yl (), which prioritize steric or solubility effects.

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